1-DOCOSANOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

1.96e-05 g/L

Synonyms

Canonical SMILES

Antiviral Properties in Virology

Specific Scientific Field: Virology

Summary: 1-Docosanol has demonstrated antiviral properties, particularly against certain viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). It inhibits viral replication within primary target cells in vitro .

Experimental Procedures:Cell Culture: Primary target cells (e.g., human fibroblasts) are cultured in appropriate media.

Virus Infection: Cells are infected with HSV or RSV.

Treatment: 1-Docosanol is added to the infected cells at varying concentrations.

Incubation: Cells are incubated to allow the compound to exert its antiviral effects.

Assessment: Viral replication is assessed using techniques such as plaque assays or quantitative PCR.

Inhibition of Viral Replication: 1-Docosanol significantly reduces viral replication in infected cells.

Quantitative Data: Researchers measure viral titers or viral gene expression levels to quantify the antiviral effect.

Dendrimer Synthesis

Specific Scientific Field: Materials Science / Nanotechnology

Summary: 1-Docosanol is used in the synthesis of amphiphilic dendrimers. These dendrimers have a hydrophilic aliphatic polyether-type dendritic core and hydrophobic docosyl peripheries .

Experimental Procedures:Core Synthesis: Prepare the dendritic core using appropriate chemical reactions.

Periphery Modification: Attach docosyl groups (1-Docosanol) to the core using coupling reactions.

Characterization: Analyze the resulting dendrimers using techniques like NMR, mass spectrometry, and dynamic light scattering.

Amphiphilic Structure: The dendrimers exhibit both hydrophilic and hydrophobic regions.

Potential Applications: These dendrimers can be used for drug delivery, imaging, or surface modification.

Lipid-Lowering Agent

Specific Scientific Field: Pharmacology

Summary: 1-Docosanol is a constituent of policosanol, a mixture of long-chain alcohols. Policosanol has lipid-lowering properties and may help reduce cholesterol levels .

Experimental Procedures:Clinical Trials: Evaluate the effects of policosanol on lipid profiles in human subjects.

Dose Optimization: Determine the optimal dose of policosanol.

Cholesterol Reduction: Policosanol, including 1-Docosanol, may lower total cholesterol and LDL cholesterol levels.

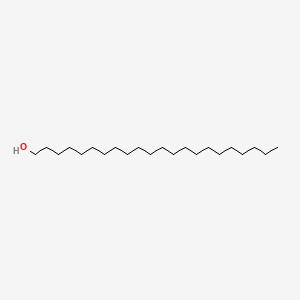

1-Docosanol, also known as behenyl alcohol or docosan-1-ol, is a saturated fatty alcohol characterized by a long carbon chain consisting of 22 carbon atoms (C22H46O). It appears as a waxy solid at room temperature and is insoluble in water. This compound is primarily derived from natural fats and oils and is classified under fatty alcohols, which are straight-chain primary alcohols with no carbon-carbon double bonds. The molecular structure of 1-docosanol includes a hydroxy group (-OH) at the terminal carbon, making it a primary alcohol with unique properties suitable for various applications in cosmetics and pharmaceuticals .

Docosanol's antiviral activity against HSV is believed to be due to its interference with the viral fusion process [, ]. The long hydrocarbon chain disrupts the stability of the host cell's phospholipid bilayer membrane, while the hydroxyl group interacts with the viral envelope. This combined effect prevents the fusion of the viral envelope with the host cell membrane, hindering viral entry and subsequent replication [].

- Oxidation: 1-docosanol can be oxidized to form aldehydes or carboxylic acids, depending on the conditions.

- Esterification: It can react with acids to form esters, which are often used in cosmetic formulations.

- Hydrogenation: Although it is already saturated, further hydrogenation can occur under specific conditions.

In addition, its interaction with hydroxyl radicals in the atmosphere leads to degradation, with a half-life that varies based on environmental conditions .

The synthesis of 1-docosanol can be achieved through various methods:

- Reduction of Fatty Acids: 1-docosanol can be synthesized by reducing behenic acid (docosanoic acid) using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Hydrogenation of Fatty Aldehydes: It can also be produced by the hydrogenation of docosanal (a fatty aldehyde).

- Biotechnological Methods: Microbial fermentation processes using specific strains of bacteria or yeast can yield 1-docosanol from renewable resources.

These methods allow for both laboratory-scale and industrial-scale production of this compound .

1-Docosanol has a variety of applications across different fields:

- Cosmetics: Used as an emollient, emulsifier, and thickener in creams and lotions due to its moisturizing properties.

- Pharmaceuticals: Approved for medical use as an over-the-counter treatment for cold sores under brand names like Abreva.

- Food Industry: Occasionally utilized as a food additive for its emulsifying properties.

- Industrial Uses: Employed in the formulation of surfactants and lubricants.

These applications highlight its versatility as both a cosmetic ingredient and a therapeutic agent .

Research indicates that 1-docosanol interacts effectively with lipid membranes, which is crucial for its antiviral activity against enveloped viruses like HSV. Studies have shown that it stabilizes the host cell's phospholipids, inhibiting viral fusion and entry into cells. This unique mechanism reduces the likelihood of developing drug-resistant viral strains compared to traditional antiviral medications .

Several compounds share structural similarities with 1-docosanol. Here are some notable examples:

| Compound Name | Carbon Chain Length | Unique Properties |

|---|---|---|

| 1-Octadecanol | 18 | Commonly used in cosmetics; lower melting point |

| 1-Hexadecanol | 16 | Used in personal care products; less viscous |

| 1-Triacontanol | 30 | Exhibits higher melting point; used in industrial applications |

| Behenic Acid | 22 | Precursor to 1-docosanol; used in surfactants |

Uniqueness of 1-Docosanol

1-Docosanol stands out due to its specific antiviral properties against herpes simplex virus while also serving well in cosmetic applications due to its emollient characteristics. Its long carbon chain contributes to its waxy texture and stability in formulations, making it particularly valuable in both therapeutic and cosmetic contexts .

The commercial production of 1-docosanol relies primarily on the reduction of docosanoic acid (behenic acid) through well-established chemical processes. Docosanoic acid occurs naturally in plant oils including hydrogenated mustard oil, rapeseed oil, and bean oil [1]. The reduction methodology represents a critical step in the synthetic pathway, as it determines both the yield and purity of the final product.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation represents the most industrially viable approach for converting docosanoic acid to 1-docosanol. The process involves the direct reduction of the carboxylic acid functional group using hydrogen gas in the presence of heterogeneous catalysts under controlled temperature and pressure conditions.

Palladium-Based Catalysts

Palladium-on-carbon (Pd/C) catalysts have demonstrated exceptional performance in docosanoic acid hydrogenation. Industrial processes typically employ 10% w/w palladium loading on activated carbon support, with 50% moisture content to ensure optimal catalytic activity [2]. The reaction proceeds efficiently at moderate temperatures of 20-30°C under hydrogen pressures of 6-8 kg/cm² (approximately 6-8 bar) [2]. These relatively mild conditions represent a significant advantage over traditional copper chromite catalysts, which require temperatures of 200-400°C and significantly higher pressures [3].

The mechanism involves the adsorption of hydrogen molecules onto the palladium surface, followed by the heterolytic cleavage of the H-H bond. The activated hydrogen atoms then interact with the carbonyl carbon of the carboxylic acid group, facilitating the reduction process [4]. Under these conditions, conversion rates exceeding 90% can be achieved with reaction times of 2-4 hours [2].

Alternative Metal Catalysts

Ruthenium-based catalysts have emerged as promising alternatives for fatty acid hydrogenation. Ruthenium-tin supported on alumina (Ru-Sn/Al₂O₃) and ruthenium-rhenium bimetallic systems have shown excellent activity for carboxylic acid reduction [5]. These catalysts demonstrate superior selectivity toward alcohol formation compared to chromium-based systems, with the added benefit of environmental compatibility.

Iridium-supported catalysts have also demonstrated remarkable performance in fatty acid hydrogenation. Studies on dodecanoic acid hydrogenation using iridium-impregnated niobium oxide (Ir/Nb₂O₅) achieved 100% conversion with 89.1% dodecanol yield under mild conditions of 170°C and 4.0 MPa H₂ [3]. The superior performance of iridium catalysts is attributed to their ability to activate both the carbonyl group and hydrogen molecules simultaneously.

Process Optimization Parameters

The optimization of catalytic hydrogenation requires careful control of several parameters. Temperature control is critical, as excessive heat can lead to side reactions including hydrogenolysis and the formation of hydrocarbon byproducts [4]. Hydrogen pressure must be maintained at sufficient levels to ensure adequate surface coverage while avoiding catalyst deactivation. The hydrogen-to-substrate molar ratio typically ranges from 3:1 to 5:1 to ensure complete conversion [2].

Reaction time significantly impacts both conversion and selectivity. Extended reaction periods may lead to over-reduction, while insufficient reaction time results in incomplete conversion of the starting material. Industrial processes typically operate with reaction times of 4-6 hours to achieve optimal balance between efficiency and selectivity [2].

Borohydride-Mediated Reduction Protocols

Sodium borohydride (NaBH₄) reduction represents an alternative approach for docosanoic acid conversion to 1-docosanol, particularly suitable for smaller-scale production or when specific reaction conditions are required. The process involves the formation of activated borohydride species that can effectively reduce carboxylic acids to primary alcohols.

Activated Borohydride Systems

The direct reduction of carboxylic acids by sodium borohydride requires activation through the use of co-reagents that enhance the reducing capability of the borohydride anion. The most effective activation systems include NaBH₄/I₂, NaBH₄/BF₃·etherate, and NaBH₄/trifluoroacetic acid combinations [2].

The NaBH₄/I₂ system operates through the formation of diborane (B₂H₆) intermediates, which are significantly more reactive than simple borohydride anions. The reaction proceeds through a two-step mechanism: first, the formation of the activated reducing species, followed by the reduction of the carboxylic acid group [2]. Typical reaction conditions involve the use of 1.5 equivalents of sodium borohydride and 0.5 equivalents of iodine in tetrahydrofuran at temperatures ranging from 0-5°C for the activation step, followed by warming to 20-30°C for the reduction phase [2].

Boron Trifluoride Etherate Activation

The NaBH₄/BF₃·etherate system offers superior control over the reduction process and typically provides higher yields compared to iodine activation. The reaction mechanism involves the formation of alkoxy-borohydride intermediates that possess enhanced reducing capability [2]. Process optimization has established that 2.2 equivalents of sodium borohydride and 1.0 equivalent of boron trifluoride etherate provide optimal conversion rates.

The reaction proceeds through careful temperature control, with the initial addition of docosanoic acid to the borohydride suspension at 0-5°C, followed by the controlled addition of boron trifluoride etherate over 30-45 minutes [2]. The reaction mixture is then allowed to warm to ambient temperature and stirred for 4-6 hours to ensure complete conversion. Yields of 82-88% have been reported using this methodology [2].

Mechanistic Considerations

The borohydride reduction mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack of the hydride ion on the carbonyl carbon of the carboxylic acid. The subsequent elimination of water and formation of the alcohol product requires careful control of reaction conditions to prevent side reactions [6]. The presence of protic solvents or water can lead to premature hydrolysis of the borohydride reagent, significantly reducing the efficiency of the process [6].

Comparison with Catalytic Methods

While borohydride-mediated reduction offers advantages in terms of mild reaction conditions and equipment simplicity, catalytic hydrogenation remains the preferred industrial method due to superior atom economy and cost-effectiveness. Borohydride reduction generates significant quantities of inorganic byproducts that require disposal, whereas catalytic hydrogenation produces only water as a byproduct [2].

Solvent Systems for Optimal Reaction Efficiency

The selection of appropriate solvent systems plays a crucial role in determining the efficiency, selectivity, and overall success of 1-docosanol synthesis. Solvent choice affects reaction kinetics, product solubility, catalyst stability, and subsequent purification requirements.

Ether-Based Solvent Systems

Tetrahydrofuran (THF) has emerged as the preferred solvent for both catalytic hydrogenation and borohydride reduction protocols. THF provides excellent solubility for both docosanoic acid and 1-docosanol while maintaining chemical inertness under reaction conditions [2]. The cyclic ether structure offers optimal coordination properties for both metal catalysts and borohydride reagents, facilitating efficient electron transfer processes.

Industrial applications of THF typically employ anhydrous grades with water content below 0.01% to prevent catalyst deactivation and premature reagent decomposition [2]. The boiling point of THF (66°C) provides convenient temperature control for reaction monitoring and product isolation. Additionally, THF can be readily recovered and recycled through distillation, making it economically attractive for large-scale operations.

Dioxane represents an alternative ether solvent with superior thermal stability compared to THF. The higher boiling point (101°C) allows for elevated reaction temperatures when required, while maintaining excellent solubility characteristics for long-chain fatty acids and alcohols [2]. However, the slightly reduced coordinating ability compared to THF may result in longer reaction times for certain catalyst systems.

Alcohol-Based Solvent Systems

Methanol and ethanol serve dual roles as both solvents and reagents in certain synthetic protocols. Primary alcohols can participate in transesterification reactions with fatty acid esters, potentially providing alternative synthetic pathways [2]. Methanol demonstrates superior solubility for docosanoic acid compared to higher alcohols, making it particularly suitable for reaction initiation and product crystallization.

The use of alcohol solvents requires careful consideration of potential side reactions. Primary alcohols can undergo condensation reactions with carboxylic acids to form esters, potentially reducing the yield of the desired alcohol product [2]. Additionally, alcohol solvents may coordinate with metal catalysts, affecting their activity and selectivity.

Hydrocarbon Solvent Systems

Aromatic hydrocarbons, particularly toluene and xylene isomers, provide excellent thermal stability and chemical inertness for high-temperature reactions. These solvents demonstrate superior solubility for long-chain fatty compounds while maintaining minimal reactivity toward catalytic systems [2]. The high boiling points (toluene: 111°C, xylenes: 138-144°C) enable elevated reaction temperatures when required for catalyst activation or improved reaction kinetics.

Aliphatic hydrocarbons such as hexane and heptane offer advantages in terms of product crystallization and purification. The limited solubility of 1-docosanol in these solvents at ambient temperature facilitates product isolation through controlled cooling [2]. However, the poor solubility of docosanoic acid in aliphatic hydrocarbons may require elevated temperatures or co-solvent systems for effective reaction initiation.

Mixed Solvent Systems

Binary and ternary solvent mixtures often provide superior performance compared to single-component systems. The combination of THF with methanol (typically 3:1 to 5:1 ratios) offers optimal solubility characteristics while maintaining good reaction kinetics [2]. The methanol component facilitates the dissolution of polar reactants, while THF provides the appropriate environment for catalyst activity.

Hydrocarbon-ether mixtures, such as toluene-THF combinations, enable fine-tuning of solvent polarity and coordinating ability. These systems are particularly useful for catalyst systems that require specific electronic environments for optimal activity [2].

Purification Strategies

The purification of 1-docosanol requires specialized techniques due to its unique physical and chemical properties. The long aliphatic chain and terminal hydroxyl group create specific challenges for separation and purification that must be addressed through carefully designed protocols.

Crystallization from Hydrocarbon Solvents

Crystallization represents the most economically viable purification method for 1-docosanol on an industrial scale. The process relies on the differential solubility of 1-docosanol in various solvents as a function of temperature to achieve purification and product isolation.

Solvent Selection Criteria

The selection of crystallization solvents requires consideration of multiple factors including solubility characteristics, thermal stability, and environmental compatibility. Ethyl acetate has emerged as the preferred crystallization solvent for 1-docosanol due to its optimal solubility profile and favorable environmental characteristics [2]. At elevated temperatures (50-55°C), ethyl acetate provides complete dissolution of crude 1-docosanol, while cooling to ambient temperature (20-30°C) results in efficient crystallization with yields exceeding 85% [2].

N-heptane represents an alternative crystallization medium, particularly suitable for final purification steps. The limited solubility of 1-docosanol in heptane at ambient temperature (approximately 0.5-1.0 g/L) facilitates high-purity crystal formation [2]. The crystallization process typically involves dissolution at 40-45°C followed by controlled cooling over 30-45 minutes to promote uniform crystal growth.

Crystallization Methodology

The crystallization process begins with the dissolution of crude 1-docosanol in the selected solvent at elevated temperature. Temperature control is critical to ensure complete dissolution while preventing thermal degradation of the product. The solution is then clarified through filtration to remove any insoluble impurities or catalyst residues [2].

Controlled cooling represents the most critical aspect of the crystallization process. Rapid cooling leads to the formation of small, poorly formed crystals with entrapped impurities, while excessively slow cooling may result in low yields due to incomplete precipitation. Optimal cooling rates typically range from 0.5-1.0°C per minute, with intermediate temperature holds to promote crystal growth [2].

Seeding techniques can be employed to control crystal size distribution and improve purity. The addition of small quantities (0.1-0.5% w/w) of pure 1-docosanol crystals during the initial cooling phase provides nucleation sites for controlled crystal growth [2]. This approach results in more uniform crystal size distribution and improved filtration characteristics.

Crystal Form Characterization

1-Docosanol exhibits polymorphic behavior, with different crystal forms exhibiting distinct physical and chemical properties. X-ray diffraction analysis reveals characteristic peaks at 2θ values of 3.5°, 5.3°, 7.1°, 8.8°, 10.6°, 12.4°, 14.2°, 17.8°, 19.6°, 21.6°, 22.5°, 23.1°, and 24.4° [2]. The predominant crystal form obtained through ethyl acetate crystallization demonstrates excellent stability and purity characteristics.

Temperature-dependent solubility studies have established that 1-docosanol solubility increases approximately 3-5 fold for every 10°C temperature increase in ethyl acetate [2]. This relationship provides the foundation for optimizing crystallization conditions to achieve maximum yield and purity.

Recrystallization Protocols

Multiple recrystallization steps may be required to achieve pharmaceutical-grade purity. The first recrystallization typically removes the majority of impurities, while subsequent recrystallizations address trace contaminants and improve crystal quality. Each recrystallization cycle typically results in 2-5% yield loss, requiring careful balance between purity requirements and economic considerations [2].

The recrystallization process involves re-dissolution of the crystallized product in fresh solvent, followed by the same controlled cooling protocol. Solvent recovery and recycling can be implemented to minimize waste and reduce process costs. Distillation of the mother liquor allows for solvent recovery and concentration of residual 1-docosanol for subsequent processing [2].

Chromatographic Separation Techniques

Chromatographic methods provide high-resolution separation capabilities for 1-docosanol purification, particularly valuable for analytical applications and small-scale production. These techniques offer precise control over separation parameters and can achieve purities exceeding 99%.

Column Chromatography Systems

Silica gel column chromatography represents the most widely employed technique for 1-docosanol purification. The stationary phase consists of high-purity silica gel with particle sizes ranging from 40-63 μm for optimal separation efficiency [7]. The column dimensions are typically optimized based on sample size, with length-to-diameter ratios of 20:1 to 30:1 providing optimal resolution.

The mobile phase composition requires careful optimization to achieve effective separation while maintaining reasonable elution times. Binary solvent systems consisting of petroleum ether and ethyl acetate in ratios ranging from 9:1 to 7:3 have proven most effective for 1-docosanol separation [7]. The gradient elution technique, beginning with low polarity solvents and gradually increasing polarity, provides superior resolution compared to isocratic elution.

Stationary Phase Selection

Normal-phase chromatography using silica gel provides excellent separation of 1-docosanol from related fatty compounds. The polar hydroxyl groups interact with the silica surface through hydrogen bonding, while the long aliphatic chain provides hydrophobic interactions that influence retention time [7]. This dual interaction mechanism enables separation based on both polarity and molecular size.

Reverse-phase chromatography using C18-modified silica offers alternative separation mechanisms, particularly useful for separating 1-docosanol from structurally similar fatty alcohols. The hydrophobic interactions between the fatty alcohol chain and the C18 stationary phase provide the primary separation mechanism, with elution order determined by chain length and degree of unsaturation [7].

Mobile Phase Optimization

The mobile phase composition significantly impacts both separation efficiency and elution time. Petroleum ether provides the primary elution strength, while ethyl acetate serves as a polar modifier to adjust selectivity [7]. The addition of small quantities of acetic acid (0.1-0.5% v/v) can improve peak shape and resolution by suppressing silanol interactions.

Gradient elution protocols typically begin with 95:5 petroleum ether:ethyl acetate and progress to 80:20 over 30-45 minutes. This approach provides optimal separation of 1-docosanol from both less polar (hydrocarbon) and more polar (fatty acid) impurities [7]. The elution can be monitored using UV detection at 210 nm or evaporative light scattering detection for enhanced sensitivity.

Analytical Applications

High-performance liquid chromatography (HPLC) provides precise analytical characterization of 1-docosanol purity and identification of trace impurities. Gas chromatography-mass spectrometry (GC-MS) offers complementary analytical capabilities, with the ability to identify specific impurities and degradation products [8]. The combination of these techniques enables comprehensive quality control for both intermediate and final products.

Preparative chromatography can be employed for small-scale purification, particularly valuable for research applications or when ultra-high purity is required. Semi-preparative HPLC systems can process gram quantities of material with exceptional purity, though at significantly higher cost compared to crystallization methods [7].

Process Integration

Chromatographic purification can be integrated with crystallization techniques to achieve optimal balance between purity, yield, and cost. Initial crystallization removes the majority of impurities, while subsequent chromatographic purification addresses trace contaminants that are difficult to remove through crystallization alone [7]. This hybrid approach combines the economic advantages of crystallization with the precision of chromatographic separation.

Thermal Behavior Analysis

Differential Scanning Calorimetry Data

Differential Scanning Calorimetry represents the most comprehensive analytical technique for characterizing the thermal transitions of 1-docosanol [1] [2]. The DSC thermograms of 1-docosanol exhibit a characteristic sharp endothermic peak corresponding to the solid-to-liquid phase transition [1]. Precise measurements using automated adiabatic calorimetry have determined the melting temperature to be 340.844 K (67.7°C), with corresponding thermodynamic parameters including an enthalpy of fusion of 85.07 kilojoules per mole and an entropy of fusion of 249.6 joules per kelvin per mole [1].

The heat capacity of 1-docosanol has been systematically measured across the temperature range from 78 to 400 K using automated adiabatic calorimetric techniques [1]. The temperature dependence of heat capacity follows polynomial relationships that can be fitted using least square methods to provide accurate predictive models for thermodynamic calculations [3]. The compound demonstrates excellent thermal stability, remaining chemically unchanged up to approximately 400°C as confirmed by thermogravimetric analysis [1].

DSC analysis of microencapsulated docosane systems reveals that the thermal behavior is influenced by confinement effects and interactions with surrounding matrices [4] [5]. In polymethylmethacrylate microcapsules, docosane exhibits melting at 41.0°C and crystallization at 40.6°C, with latent heats of 54.6 and -48.7 joules per gram for melting and crystallization respectively [5]. The thermal cycling tests demonstrate excellent thermal reliability, with minimal changes in phase change temperatures after repeated thermal cycles [5].

Boiling Point and Melting Point Correlations

The melting point of 1-docosanol shows remarkable consistency across multiple experimental determinations and literature sources [6] [7] [8] [9]. Commercial grade samples from Sigma-Aldrich report melting points in the range of 68-72°C [6], while high-purity synthetic preparations demonstrate melting points between 68-71°C [8]. Experimental database compilations indicate values of 72.5°C [9], with the most precise thermodynamic measurements establishing the melting temperature at 340.844 K (67.7°C) [1].

The boiling point characteristics of 1-docosanol demonstrate significant pressure dependence, reflecting the high molecular weight and substantial intermolecular forces present in this long-chain alcohol [6] [10]. Under reduced pressure conditions of 0.22 millimeters of mercury, the compound boils at 180°C [6], while at standard atmospheric pressure (1013 hectopascals), the boiling point increases to 376°C [10]. This substantial pressure dependence indicates strong van der Waals interactions and hydrogen bonding capabilities inherent in the molecular structure.

Surface Activity and Interfacial Properties

The surface activity of 1-docosanol manifests as significant reduction in surface tension when introduced at air-water interfaces [11]. Experimental measurements demonstrate that the addition of docosanol reduces surface tension from 72.2 ± 0.2 millinewtons per meter to 58.7 ± 3.2 millinewtons per meter, indicating the formation of an organized organic monolayer at the interface [11]. This surface tension reduction reflects the amphiphilic nature of the molecule, with the hydroxyl group providing hydrophilic character while the long alkyl chain contributes hydrophobic properties.

The interfacial behavior of 1-docosanol demonstrates concentration-dependent surface activity parameters [12]. At low concentrations, the compound exhibits minimal surface activity, while increasing concentrations result in progressive surface tension reduction until saturation of the interface occurs [12]. The formation of stable monolayers at interfaces has been confirmed through microscopic analysis, revealing that docosanol molecules orient with their hydroxyl groups toward the aqueous phase and their alkyl chains extending into the organic or air phase [13].

Wetting behavior studies on superhydrophobic surfaces reveal that docosanol vapors have minimal impact on the maintenance of superhydrophobic states [12]. Even after prolonged exposure to docosanol vapors, superhydrophobic coatings retain their characteristic high contact angles and low roll-off angles, indicating that the alcohol does not significantly penetrate or disrupt the surface microstructure [12]. This behavior suggests that docosanol primarily interacts through physisorption rather than chemical modification of surface properties.

Solubility Parameters in Organic Matrices

The solubility characteristics of 1-docosanol reflect its pronounced lipophilic nature and limited hydrophilic interactions [14] [15] [16]. In aqueous systems, the compound exhibits essentially complete insolubility, with solubility values below 0.1 milligrams per milliliter [15]. This hydrophobic behavior results from the dominant influence of the twenty-two carbon alkyl chain, which overwhelms the hydrophilic contribution of the terminal hydroxyl group [14].

Organic solvent systems demonstrate varying degrees of dissolution capacity for 1-docosanol depending on their polarity and hydrogen bonding capabilities [15] [16]. Ethanol represents the most effective polar organic solvent, achieving dissolution concentrations of 50 milligrams per milliliter (153.09 millimolar) when combined with ultrasonic treatment [15]. Moderately polar solvents including chloroform and ethyl acetate provide slight solubility, while dimethyl sulfoxide demonstrates limited dissolution capacity despite its strong polar character [15] [16].

Non-polar organic matrices provide the most favorable environments for 1-docosanol dissolution [14]. Hexane and similar alkane solvents readily dissolve the compound, reflecting favorable entropy of mixing between structurally similar molecular components [14]. The enhanced solubility in non-polar systems confirms the dominant role of dispersion forces in governing the dissolution behavior of this long-chain alcohol [14].

The partition behavior between organic and aqueous phases strongly favors the organic phase, as evidenced by high octanol-water partition coefficients [16] [9]. This preferential partitioning into lipophilic phases underlies the biological activity of docosanol as a membrane-active antiviral agent, where the compound preferentially accumulates in lipid bilayer structures [13].

Computational Prediction of LogP Values

Computational prediction methods for the octanol-water partition coefficient of 1-docosanol employ various theoretical approaches ranging from fragment-based calculations to quantum mechanical methods [9] [17]. The KOWWIN program, utilizing fragment contribution methodology, predicts a LogP value of 9.68 for 1-docosanol [9]. This calculation employs atomic and group contribution parameters optimized against extensive experimental databases of partition coefficients [9].

Alternative computational approaches including ChemDraw and ACD/Percepta software packages provide LogP predictions that generally align with fragment-based calculations [17]. The accuracy of these computational methods has been validated through extensive benchmark studies including the SAMPL 6 blind challenge, where empirical methods achieved root mean square errors of approximately 0.47 log units [17]. Modern computational approaches incorporating machine learning algorithms and molecular dynamics simulations continue to improve prediction accuracy for complex molecular systems [18] [19].

Experimental LogP determinations for 1-docosanol range from 8.3 to 10.44, depending on the specific methodology employed and experimental conditions [16] [20]. The variation in experimental values reflects the challenges associated with accurate measurement of highly lipophilic compounds, where traditional shake-flask methods may encounter limitations related to emulsion formation and analytical detection [21]. Advanced techniques including chromatographic retention time correlations and miniaturized measurement approaches provide alternative strategies for partition coefficient determination [22] [21].

Purity

Physical Description

Colorless waxy solid; [HSDB] Powder; [MSDSonline]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

log Kow = 9.68 (est)

9

Appearance

Melting Point

72.5 °C

65 - 72 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 427 of 498 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 71 of 498 companies with hazard statement code(s):;

H225 (14.08%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (15.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (14.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (14.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (70.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (14.08%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H400 (42.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (28.17%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (42.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (28.17%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Docosanol ... has been approved by the US FDA as a 10% ever-the-counter cream for treatment of recurrent orolabial herpes. Docosanol inhibits the in vitro replication of many lipid enveloped viruses, including HSV /(herpes simplex virus)/, at millimolar concentrations. It dose not directly inactivate HSV but appears to block fusion between the cellular and viral envelope membranes and inhibit viral entry into the cell. Topical treatment beginning within 12 hr of prodromal symptoms or lesion onset reduces healing time by about 1 day and appears to be well tolerated. Treatment initiation at papular or later stages provides no benefit. /Docosanol/

Therap cat: Antiviral (topical)

Pharmacology

Docosanol is a saturated 22-carbon aliphatic alcohol with antiviral activity. Docosanol has a distinct mechanism of action and inhibits fusion between the plasma membrane and the herpes simplex virus envelope, thereby preventing viral entry into cells and subsequent viral activity and replication. Docosanol is used topically in the treatment of recurrent herpes simplex labialis episodes and relieves associated pain and may help heal sores faster.

MeSH Pharmacological Classification

ATC Code

D06 - Antibiotics and chemotherapeutics for dermatological use

D06B - Chemotherapeutics for topical use

D06BB - Antivirals

D06BB11 - Docosanol

Mechanism of Action

n-Docosanol-treated cells resist infection by a variety of lipid-enveloped viruses including the herpesviruses. Previous studies of the mechanism of action demonstrated that n-docosanol inhibits an event prior to the expression of intermediate early gene products but subsequent to HSV attachment. The studies reported here indicate that n-docosanol inhibits fusion of the HSV envelope with the plasma membrane. Evidence suggests that antiviral activity requires a time-dependent metabolic conversion of the compound. Cellular resistance to infection declines after removal of the drug with a t1/2 of approximately 3 h. Reduced expression of viral genes in n-docosanol-treated cells was confirmed by a 70% reduction in expression of a reporter gene regulated by a constitutive promoter inserted into the viral genome. Inhibited release in treated cells of virion-associated regulatory proteins--an immediate post entry event--was indicated by a 75% reduction in the expression of beta-galactosidase in target cells carrying a stably transfected lacZ gene under control of an HSV immediate--early promoter. Finally, the fusion-dependent dequenching of a lipophilic fluorescent probe, octadecyl rhodamine B chloride, inserted into the HSV envelope was significantly inhibited in treated cells. Inhibition of fusion between the plasma membrane and the HSV envelope, and the subsequent lack of replicative events, may be the predominant mechanism for the anti-HSV activity of n-docosanol.

Docosanol reduces viral replication and activity by effectively inhibiting the fusion between the plasma membrane and the herpes simplex virus envelope.

Vapor Pressure

Pictograms

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

661-19-8

Absorption Distribution and Excretion

Absorption of docosanol has been shown to be minimal under conditions reflecting normal clinical use. Of 209 plasma samples taken from ten subjects 24 hours after a multi-day test, only one had a docosanol level above the quantitation limits (19 nanograms/mL).

Long chain alcohols were detected in developing rat brain at their highest level of 0.0109% of the total lipids at the age of 10 days and decreased to 0.0036% at the age of 40 days. They consited mainly of hexadecanol, octadecanol, octadecenol, eicosanol, docosanol, and tetracosanol.

A mixture of cis-9[1(-14)C] octadecenol and [1(-14)C] docosanol was injected into the brains of 19-day-old rats, and incorporation of radioactivity into brain lipids was determined after 3, 12, and 24 hr. Both alcohols were metabolized by the brain but at different rates; each was oxidized to the corresponding fatty acid, but oleic acid was more readily incorporated into polar lipids. Substantial amounts of radioactivity were incorporated into 18:1 alkyl and alk-1-enyl moieties of the ethanolamine phosphoglycerides and into 18:1 alkyl moieties of the choline phosphoglycerides. Even after the disappearance of the 18:1 alcohol from the substrate mixture (12 hr), the 22:0 alcohol was not used to any measurable extent for alkyl and alk-1-enylglycerol formation.

Metabolism Metabolites

A mixture of cis-9[1(-14)C] octadecenol and [1(-14)C] docosanol was injected into the brains of 19-day-old rats. Both alcohols were metabolized by the brain but at different rates; each was oxidized to the corresponding fatty acid. Substantial amounts of radioactivity were incorporated into 18:1 alkyl and alk-1-enyl moieties of the ethanolamine phosphoglycerides and into 18:1 alkyl moieties of the choline phosphoglycerides.

Associated Chemicals

Wikipedia

Amikhelline

Drug Warnings

Docosanol 10% cream is recommended only for use on cold sores/fever blisters.

FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Cosmetics -> Emollient

Methods of Manufacturing

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Printing Ink Manufacturing

All Other Chemical Product and Preparation Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Paper Manufacturing

1-Docosanol: ACTIVE

Analytic Laboratory Methods

1-DOCOSANOL WAS IDENTIFIED & DETERMINED IN EXTRACTS OF PYGEUM AFRICANUM BARK BY GC ON A COLUMN OF 5% OV-7 ON ANACRON ABS WITH FLAME IONIZATION & MASS SPECTROMETRY.

Storage Conditions

Interactions

... The anti-HSV activity of acyclovir (ACV) was synergistically enhanced by treatment of cells with docosanol as judged by inhibition of progeny virus production and plaque formation. This drug interaction between ACV and docosanol was observed with laboratory strains of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), oral and genital clinical isolates of HSV, cytomegalovirus (CMV), and varicella zoster virus (VZV). Near optimal concentrations of docosanol plus ACV inhibited HSV replication >99% more than either drug alone, including emergence of ACV-resistant variants. The response was observed with African Green Monkey kidney cells, normal human foreskin cells, and normal human lung cells. Treatment of cells with docosanol also synergistically intensified the inhibition of HSV production by trifluorothymidine (TFT), adenine arabinoside (Ara-A), and ribavirin. An additive anti-HSV effect was observed with docosanol and phosphonoformate (PFA). No evidence was found for either synergistic inhibition of cellular DNA synthesis or induction of overt cellular toxicity when docosanol was combined with ACV, TFT, Ara-A, ribavirin, PFA, 8-azaguanine, or 5-fluorouracil.

Studies of the influence of fatty acids, which were the component of intestinal mucosal lipids, on the permeability of several drugs across bilayer lipid membranes generated from egg phosphatidylcholine and intestinal lipid have been pursued. The permeability coefficients of p-aminobenzoic acid, salicylic acid and p-aminosalicylic acid (anionic-charged drug) increased when fatty acids such as lauric, stearic, oleic, linoleic and linolenic acid were incorporated into the bilayer lipid membranes generated from phosphatidylcholine. In the presence of methyl linoleate and oleyl alcohol, no enhancing effect on p-aminobenzoic acid transfer was obtained. The effect of fatty acids was more marked at pH 6.5 than at pH 4.5. In contrast, upon the addition of fatty acids to intestinal lipid membranes which originally contained fatty acids, the permeability coefficient of p-aminobenzoic acid tended to decrease, though the permeability through intestinal lipid membranes was larger than that of phosphatidylcholine membranes. The permeability of p-aminobenzoic acid across bilayer lipid membranes from intestinal phospholipids was significantly decreased to about equal that of phosphatidylcholine membranes, and reverted to the value of intestinal lipid membranes when fatty acids were added to intestinal phospholipids. It seemed reasonable to assume that free fatty acids in the intestinal neutral lipid fraction could contribute to the increase in the permeability of p-aminobenzoic acid. On the basis of above results, possible mechanisms for good absorbability of weakly acidic drugs from the intestine are discussed.

Dates

2: Treister NS, Woo SB. Topical n-docosanol for management of recurrent herpes labialis. Expert Opin Pharmacother. 2010 Apr;11(5):853-60. doi: 10.1517/14656561003691847. Review. PubMed PMID: 20210688.

3: Sacks SL, Thisted RA, Jones TM, Barbarash RA, Mikolich DJ, Ruoff GE, Jorizzo JL, Gunnill LB, Katz DH, Khalil MH, Morrow PR, Yakatan GJ, Pope LE, Berg JE; Docosanol 10% Cream Study Group. Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial. J Am Acad Dermatol. 2001 Aug;45(2):222-30. PubMed PMID: 11464183.

4: Pope LE, Marcelletti JF, Katz LR, Katz DH. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug. J Lipid Res. 1996 Oct;37(10):2167-78. PubMed PMID: 8906594.

5: Marcelletti JF. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs. Antiviral Res. 2002 Nov;56(2):153-66. PubMed PMID: 12367721.

6: McKeough MB, Spruance SL. Comparison of new topical treatments for herpes labialis: efficacy of penciclovir cream, acyclovir cream, and n-docosanol cream against experimental cutaneous herpes simplex virus type 1 infection. Arch Dermatol. 2001 Sep;137(9):1153-8. PubMed PMID: 11559210.

7: Pope LE, Marcelletti JF, Katz LR, Lin JY, Katz DH, Parish ML, Spear PG. The anti-herpes simplex virus activity of n-docosanol includes inhibition of the viral entry process. Antiviral Res. 1998 Dec;40(1-2):85-94. PubMed PMID: 9864049.

8: Katz DH, Marcelletti JF, Khalil MH, Pope LE, Katz LR. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex. Proc Natl Acad Sci U S A. 1991 Dec 1;88(23):10825-9. PubMed PMID: 1660151; PubMed Central PMCID: PMC53024.

9: Docosanol: new drug. Herpes labialis: barely more effective than an excipient. Prescrire Int. 2009 Jun;18(101):106-7. PubMed PMID: 19637417.

10: Habbema L, De Boulle K, Roders GA, Katz DH. n-Docosanol 10% cream in the treatment of recurrent herpes labialis: a randomised, double-blind, placebo-controlled study. Acta Derm Venereol. 1996 Nov;76(6):479-81. PubMed PMID: 8982417.

11: Khalil MH, Marcelletti JF, Katz LR, Katz DH, Pope LE. Topical application of docosanol- or stearic acid-containing creams reduces severity of phenol burn wounds in mice. Contact Dermatitis. 2000 Aug;43(2):79-81. PubMed PMID: 10945745.

12: Scolaro MJ, Gunnill LB, Pope LE, Khalil MH, Katz DH, Berg JE. The antiviral drug docosanol as a treatment for Kaposi's sarcoma lesions in HIV type 1-infected patients: a pilot clinical study. AIDS Res Hum Retroviruses. 2001 Jan 1;17(1):35-43. PubMed PMID: 11177381.

13: Leung DT, Sacks SL. Docosanol: a topical antiviral for herpes labialis. Expert Opin Pharmacother. 2004 Dec;5(12):2567-71. Review. PubMed PMID: 15571473.

14: Larsson L, Jiménez J, Valero-Guillén P, Martín-Luengo F, Kubín M. Establishment of 2-docosanol as a cellular marker compound in the identification of Mycobacterium xenopi. J Clin Microbiol. 1989 Oct;27(10):2388-90. PubMed PMID: 2584387; PubMed Central PMCID: PMC267033.

15: Yue X, Dobner B, Iimura K, Kato T, Möhwald H, Brezesinski G. Weak first-order tilting transition in monolayers of mono- and bipolar docosanol derivatives. J Phys Chem B. 2006 Nov 9;110(44):22237-44. PubMed PMID: 17078664.